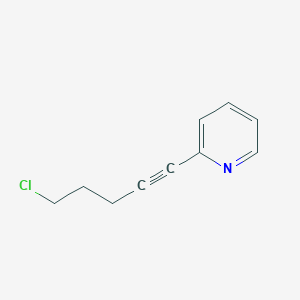
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is an organic compound that features a unique combination of functional groups, including an ethynyl group, a nitro group, and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate can undergo various chemical reactions, including:
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Strong nucleophiles such as sodium amide (NaNH2).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-Ethynyl-2-amino-phenyl-carbamic acid tert.-butyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Ethynyl-2-nitrophenol and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-ethynyl-2-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ethynyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl carbamate: Similar structure but lacks the ethynyl group.
2-Ethynylphenyl carbamate: Similar structure but lacks the nitro group.
4-Ethynyl-2-nitroaniline: Similar structure but lacks the carbamate ester.
Uniqueness
Tert-butyl 4-ethynyl-2-nitrophenylcarbamate is unique due to the presence of all three functional groups (ethynyl, nitro, and carbamate ester) in a single molecule.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
tert-butyl N-(4-ethynyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C13H14N2O4/c1-5-9-6-7-10(11(8-9)15(17)18)14-12(16)19-13(2,3)4/h1,6-8H,2-4H3,(H,14,16) |
Clave InChI |
XMYXDMJZHVRYKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)

![{[(1-Chlorononan-4-YL)oxy]methyl}benzene](/img/structure/B8603762.png)


![4-Chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine hydrochloride](/img/structure/B8603791.png)



![3-[(2-Phenyl-4-thiazolyl)methoxy]benzoic acid](/img/structure/B8603819.png)
